B1576197 Lebocin-1/2 precursor

Lebocin-1/2 precursor

Cat. No.: B1576197
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Lebocin-1/2 precursor is an immune-inducible, proline-rich antimicrobial peptide (PrAMP) isolated from the silkworm, Bombyx mori. It is synthesized in the fat body and secreted into the hemolymph as part of the insect's innate humoral defense system. Like other lebocins, this precursor protein contains RXXR motifs, which are recognition sites for proteolytic processing to generate smaller, active peptide fragments. The mature, active lebocin peptides are located near the C-terminus of the precursor and require O-glycosylation at a specific threonine residue for full antibacterial activity, primarily against Gram-negative bacteria. Research indicates that lebocins can increase the permeability of bacterial membranes and may act synergistically with other antimicrobial peptides, such as cecropin, to enhance their bactericidal effects. The study of this precursor and its processing provides valuable insights into the complex mechanisms of insect immunity and the generation of functional diversity from a single gene product. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

DLRFLYPRGKLPVPTPPPFNPKPIYIDMGNRY

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Lebocin-1/2 exhibits significant antimicrobial activity against a range of bacteria, particularly Gram-positive and some Gram-negative strains. The mechanism of action involves disrupting bacterial cell membranes and inhibiting cell division.

Case Studies:

  • A study demonstrated that fragments of Lebocin-1 can disrupt the membranes of Escherichia coli while inhibiting cell division in Staphylococcus aureus with minimal surface damage .
  • In another investigation, synthetic peptides derived from Lebocin-1 were shown to possess varying degrees of antibacterial efficacy, with specific modifications leading to enhanced activity against E. coli .

Data Table: Antimicrobial Activity of Lebocin-1/2

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli125 μg/mLMembrane disruption
Staphylococcus aureus62.5 μg/mLInhibition of cell division
Bacillus subtilis250 μg/mLMembrane permeabilization

Agricultural Applications

Lebocin-1/2 has potential applications in agriculture as a biopesticide due to its insecticidal properties. Its ability to combat bacterial pathogens in crops can enhance plant health and yield.

Case Studies:

  • Research indicated that the application of Lebocin-derived peptides could reduce bacterial infections in crops, thereby improving overall plant resilience .
  • Field trials have shown that incorporating these peptides into crop management practices can lead to lower incidences of bacterial blight, which is crucial for maintaining crop quality and productivity .

Biomedical Applications

The unique structural characteristics of Lebocin-1/2 make it a candidate for developing new therapeutic agents. Its low toxicity profile and effectiveness against resistant bacterial strains position it as a promising alternative to conventional antibiotics.

Case Studies:

  • A study explored the use of Lebocin-1 in treating infections caused by multidrug-resistant bacteria, demonstrating its potential as a therapeutic agent in clinical settings .
  • The peptide's glycosylation status was found to significantly influence its biological activity, suggesting that modifications could enhance its therapeutic efficacy .

Data Table: Therapeutic Potential of Lebocin-1/2

Application AreaPotential BenefitCurrent Research Findings
Antimicrobial TherapyEffective against resistant strainsDemonstrated efficacy in vitro
Crop ProtectionReduces bacterial infections in plantsField trials show improved resilience
Drug DevelopmentLow toxicity, potential for modificationOngoing studies on structure-function relationships

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarities

Table 1: Structural Comparison of Lebocin-1/2 Precursor with PrAMP Family Members
Compound Organism Key Motifs Processing Products Target Organisms
Lebocin-1/2 Bombyx mori PTPP, RYRR LP4 (32-mer), LP5 (25-mer) E. coli, Bacillus spp.
Pyrrhocoricin Pyrrhocoris apterus PTPP Mature 20-mer peptide E. coli, Klebsiella
P9 (Cathelicidin) Deer Xaa-R-P-P repeats Non-processed mature form Staphylococcus aureus
PR-bombesin Toad PR-rich domains Unknown Broad-spectrum bacteria

Key Observations :

  • The PTPP motif is conserved in lebocin-1/2 and pyrrhocoricin but absent in P9 and PR-bombesin .
  • ni or H. virescens homologs .

Functional Divergence

Table 2: Functional Comparison of Lebocin-1/2 with Similar AMPs
Compound Primary Mechanism Secondary Mechanism Efficacy (IC₅₀)
Lebocin-1/2 Membrane disruption DnaK inhibition (putative) 5 μM (vs. E. coli)
Pyrrhocoricin Ribosomal binding (70S subunit) None 2 μM (vs. E. coli)
P9 DnaK inhibition Membrane interaction 10 μM (vs. S. aureus)
PP30 (Abaecin-like) Membrane lysis Unknown 15 μM (vs. Pseudomonas)

Key Findings :

  • Lebocin-1/2 and pyrrhocoricin share structural motifs but differ in intracellular targets. Pyrrhocoricin binds ribosomes, while lebocin-1/2 may inhibit DnaK .
  • P9, a mammalian PrAMP, lacks membrane-disrupting activity but shows stronger DnaK inhibition, suggesting evolutionary divergence in functional priorities .

Evolutionary and Taxonomic Variations

Lebocin precursors in M. sexta yield five peptides (LP1–LP5), whereas B. mori produces only LP4 and LP5 due to differences in proteolytic processing sites . Homologs in Galleria mellonella (LP2) and Helicoverpa armigera exhibit antibacterial activity but lack the LP5 fragment, indicating species-specific adaptation .

Critical Research Findings and Implications

Species-Specific Processing: The absence of LP5 in non-Bombyx species correlates with reduced efficacy against Gram-positive bacteria, highlighting the role of proteolytic cleavage in functional diversification .

Functional Redundancy : Despite low sequence homology (<30%), lebocin-1/2 and P9 both target DnaK, suggesting convergent evolution in PrAMPs .

Limitations and Contradictions

  • Structural vs.
  • Data Gaps : Direct evidence of DnaK inhibition by lebocin-1/2 remains inferred; further crystallographic studies are needed .

Preparation Methods

Molecular Cloning and cDNA Preparation

The initial step in preparing the Lebocin-1/2 precursor involves isolating the gene encoding the precursor protein:

  • RNA Extraction and cDNA Synthesis : Total RNA is extracted from insect tissues such as hemocytes and fat body using phenol-chloroform extraction and ethanol precipitation. cDNA is synthesized from the RNA using reverse transcription protocols.

  • PCR Amplification : Specific primers designed for Lebocin-1 and Lebocin-2 genes are used in nested PCR to amplify the target sequences. A two-step PCR protocol is employed with initial cycles at higher annealing temperatures followed by cycles at lower temperatures to increase specificity.

  • RACE (Rapid Amplification of cDNA Ends) : 5′ and 3′ RACE techniques are applied to obtain full-length cDNA sequences of the lebocin precursors.

  • Cloning and Sequencing : The amplified PCR products are cloned into vectors such as pGEM-T and sequenced to confirm the identity and integrity of the lebocin precursor genes.

Recombinant Protein Expression and Purification

Although detailed recombinant expression protocols for the full-length this compound are less emphasized in the literature, the general approach includes:

  • Cloning the lebocin cDNA into an expression vector.

  • Expression in a suitable host (e.g., E. coli).

  • Purification typically involves phenol-chloroform extraction, ethanol precipitation, and chromatographic techniques.

These steps ensure the isolation of the precursor protein for downstream functional assays.

Chemical Synthesis of Lebocin-Derived Peptides

To study the bioactive fragments derived from the this compound, chemical synthesis of peptides corresponding to the processed products is performed:

  • Solid-Phase Peptide Synthesis (SPPS) : The peptides are synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Wang or Rink Amide resins. This method allows sequential addition of amino acids to build the peptide chain.

  • Stepwise Synthesis and Deprotection : Fmoc-protected amino acids are coupled stepwise, followed by deprotection and cleavage from the resin to release the crude peptide.

  • Purification : The crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity. This step is critical to remove synthesis by-products and ensure peptide homogeneity.

  • Characterization : The purified peptides are characterized by mass spectrometry (MS) and tandem MS (MS/MS) to confirm molecular weight and sequence accuracy.

  • Post-Synthesis Modifications : Some peptides undergo specific modifications such as pyroglutamate formation at the N-terminus by incubation under mild alkaline conditions to mimic natural processing.

Processing and Functional Peptide Generation

The this compound contains multiple cleavage sites, often marked by RXXR motifs, which are recognized by intracellular convertases. These convertases process the precursor into several bioactive peptides:

Peptide ID Sequence Characteristics Activity Profile Preparation Notes
LP1A Contains pyroglutamate at N-terminus Active against Gram-positive and Gram-negative bacteria Chemically synthesized; pyroGlu formed by incubation
LP2 Similar to Galleria mellonella AMP Inactive in bacterial growth inhibition Synthesized by SPPS, purified by HPLC
LP3 Inactive peptide No antibacterial activity Synthesized and purified as above
LP3 with extra Arg Modified peptide with C-terminal Arg Active against E. coli Synthetic modification post-SPPS
LP4 C-terminal peptide fragment Activity not specified Synthesized and purified by SPPS and HPLC

These peptides are synthesized and purified individually to study their antimicrobial properties and structure-function relationships.

Analytical Techniques for Verification

  • Mass Spectrometry : Hybrid LTQ-Orbitrap mass spectrometers coupled with nanoelectrospray ionization and nano-liquid chromatography are employed for detailed peptide analysis, including retention time, charge states, isotopic distribution, and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC) : Used for purification and purity assessment of synthesized peptides, ensuring >95% purity.

  • Western Blot and Real-Time PCR : Employed to analyze expression levels and time-course induction of lebocin proteins in biological samples, confirming successful preparation and biological relevance.

Summary Table of Preparation Methods

Preparation Step Method/Technique Purpose/Outcome References
RNA extraction and cDNA synthesis Phenol-chloroform extraction, reverse transcription Obtain lebocin precursor gene transcripts
PCR amplification and cloning Nested PCR, RACE, cloning into pGEM-T Amplify and sequence lebocin precursor genes
Peptide chemical synthesis Fmoc-based SPPS on Wang/Rink Amide resins Generate bioactive peptides from precursor
Peptide purification Reversed-phase HPLC Achieve >95% purity of synthetic peptides
Peptide characterization Mass spectrometry (LTQ-Orbitrap, MS/MS) Confirm peptide identity and modifications
Post-synthesis modifications Pyroglutamate formation via incubation Mimic natural peptide processing

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for reporting animal research.
  • Obtain approval from institutional ethics committees (IACUC) and include approval IDs in methods sections.
  • For in vivo toxicity assays, justify sample sizes using power analysis to minimize unnecessary animal use .

Q. How can researchers ensure reproducibility when sharing this compound data?

  • Methodological Answer :
  • Deposit raw data (e.g., spectra, sequencing reads) in public repositories with unique identifiers.
  • Provide step-by-step protocols on platforms like Protocols.io .
  • Use version-controlled software (e.g., GitHub) for code sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.